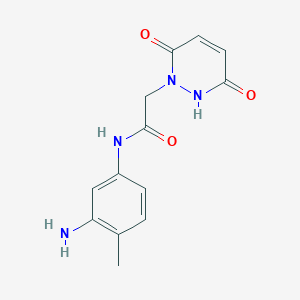

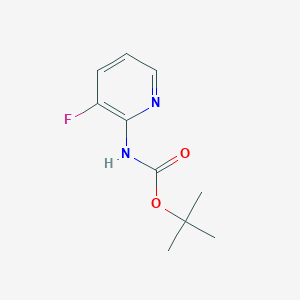

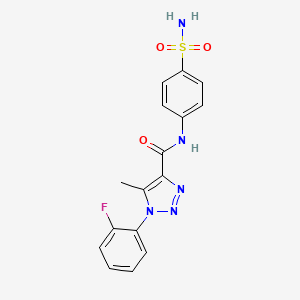

![molecular formula C23H23NO4 B2493303 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid CAS No. 2287286-39-7](/img/structure/B2493303.png)

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of constrained 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, related to our compound of interest, utilizes chiral building blocks like exo- and endo-norbornene amino acids to achieve optically pure amino acids, indicating a method to access stereochemically rich scaffolds for drug development (Caputo et al., 2006).

Molecular Structure Analysis

Structural studies of related azabicyclooctane derivatives, such as (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates, have been conducted using IR and NMR spectroscopy, along with X-ray diffraction, to elucidate their complex molecular frameworks (Arias-Pérez et al., 2003). These studies provide insight into the conformation and electronic environment of such bicyclic compounds.

Chemical Reactions and Properties

The synthesis of peptidomimetics like 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid showcases the reactivity of these compounds in forming rigid dipeptide mimetics, critical for structure-activity relationship studies (Mandal et al., 2005).

Physical Properties Analysis

The conformational preferences and physical properties of related compounds, such as alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates, have been investigated using both experimental and computational methods to understand their behavior under different conditions (Arias-Pérez et al., 2003).

Chemical Properties Analysis

The reactivity of 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles under various conditions reveals how the structural framework of azabicyclooctane derivatives influences their chemical transformations, offering a pathway to synthesize novel compounds with potential pharmacological activities (Ershov et al., 2001).

科学的研究の応用

Synthesis and Structural Studies

Asymmetric Synthesis of Constrained Amino Acids : A method has been developed for synthesizing new diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, which are valuable as alpha,gamma- and alpha,delta-diamino acids with sterical constraints and alpha,alpha-disubstitution features (Caputo et al., 2006).

Conformationally Constrained Dipeptide Isosteres : Research has been conducted on the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, derived from tartaric acid and alpha-amino acids, as conformationally constrained dipeptide isosteres (Guarna et al., 1999).

Structural Analysis of Hydroxyesters : A series of alpha-hydroxyesters derived from this compound were synthesized and analyzed using spectroscopy and X-ray diffraction, aiding in understanding their structural properties (Arias-Pérez et al., 2003).

Chemical Modification and Reactivity

Synthesis of Stereoisomers : An efficient synthesis method has been developed for pure stereoisomers of the 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid, providing insights into the chemical modification possibilities of this compound (Gelmi et al., 2007).

Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl group has been utilized to protect hydroxy-groups in the context of synthesizing nucleic acid fragments, demonstrating its versatility in organic synthesis (Gioeli & Chattopadhyaya, 1982).

Conformational Studies of Esters : Research on esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid offers insights into the conformational preferences and stereoelectronic effects of such compounds (Diez et al., 1991).

Applications in Peptidomimetic Synthesis

Synthesis of Constrained Proline Analogue : A synthesis route has been developed for a new proline analogue with a bicyclic structure, showcasing potential applications in peptidomimetic synthesis (Casabona et al., 2007).

Synthesis of Bicyclic Compounds from Tartaric Acid and α‐Amino Acids : The synthesis of N-Fmoc-protected dipeptide isosteres and their subsequent oxidation to create novel, conformationally constrained α-amino acids shows their potential in designing peptidomimetics (Cini et al., 2002).

将来の方向性

The synthesis of natural products containing highly strained trans-fused bicyclo ring systems like in this compound has been a topic of interest in recent years . The future research in this field could focus on developing new synthetic methods to access these types of compounds and exploring their potential applications .

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-22(26)20-10-14-9-15(20)12-24(11-14)23(27)28-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,14-15,20-21H,9-13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYHHLONCWZMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

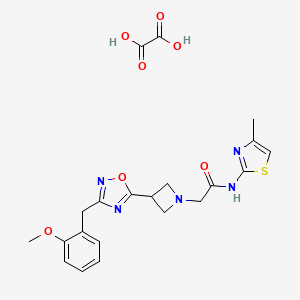

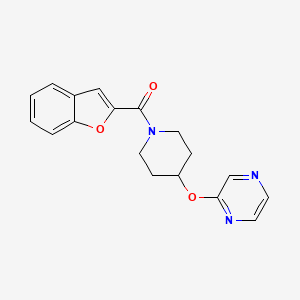

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)

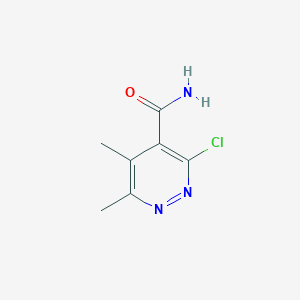

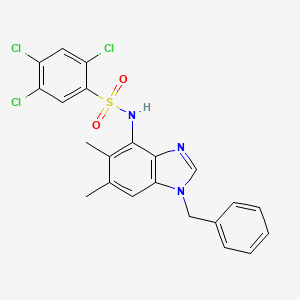

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)

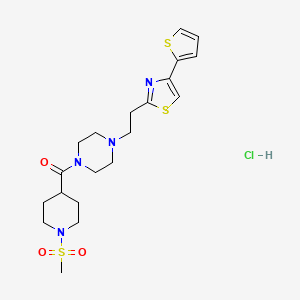

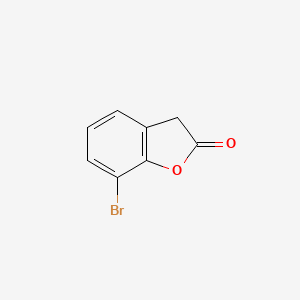

![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2493230.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)